N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the structure suggests that this compound may exhibit unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated aromatic compound reacts with the dihydropyridine core.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through an etherification reaction, where the hydroxyl group of the dihydropyridine core reacts with a fluorobenzyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the structure can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Dihydropyridine derivatives are known for their activity as calcium channel blockers, which can be useful in treating cardiovascular diseases. The presence of bromine and fluorine atoms may enhance the compound’s bioactivity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties may also make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets, such as ion channels or enzymes. The dihydropyridine core is known to interact with calcium channels, potentially inhibiting calcium influx into cells. This can lead to various physiological effects, such as vasodilation and reduced cardiac workload.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular therapy.
Nicardipine: Used for its vasodilatory properties in the treatment of hypertension.
Uniqueness
N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and biological properties compared to other dihydropyridine derivatives. These halogen atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially leading to improved pharmacological profiles.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O3/c20-14-5-9-16(10-6-14)22-18(24)17-2-1-11-23(19(17)25)26-12-13-3-7-15(21)8-4-13/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNDPUYZSZICGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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